Product packaging for [2-(Azepan-1-yl)pyridin-4-yl]methanamine(Cat. No.:CAS No. 950444-83-4)

[2-(Azepan-1-yl)pyridin-4-yl]methanamine

Cat. No.: B2503126
CAS No.: 950444-83-4
M. Wt: 205.305
InChI Key: VSENOOCPSWRKDW-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Azepane Heterocyclic Motifs in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds are foundational to the development of new therapeutic agents. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a particularly privileged scaffold in medicinal chemistry. nih.gov Its unique electronic properties and ability to form hydrogen bonds make it a common feature in a vast array of FDA-approved drugs. nih.gov Pyridine derivatives have demonstrated a wide range of biological activities, including anticonvulsant, analgesic, and antiparkinsonian effects. nih.gov The nitrogen atom in the pyridine ring can significantly enhance the pharmacokinetic properties of a drug molecule, such as metabolic stability and permeability. nih.gov

Similarly, the azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a significant motif in drug discovery. Azepane derivatives are found in various natural products and synthetic bioactive molecules, exhibiting a broad spectrum of pharmacological properties. researchgate.net The conformational flexibility of the azepane ring can be crucial for its biological activity, and the ability to introduce substituents allows for the fine-tuning of its interaction with biological targets. researchgate.net

The combination of both a pyridine and an azepane moiety within a single molecule, as seen in [2-(Azepan-1-yl)pyridin-4-yl]methanamine, presents an intriguing scaffold for the design of new bioactive compounds.

Overview of Research Paradigms Applied to Novel Amine-Substituted Pyridine Derivatives

The investigation of novel amine-substituted pyridine derivatives typically follows established research paradigms in medicinal chemistry. A primary focus is the synthesis of a series of related compounds to establish structure-activity relationships (SAR). For instance, research on 2-amino-4-methylpyridine (B118599) analogues involved the synthesis of a series of 6-substituted derivatives to identify potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

Pharmacological evaluation is a critical step in assessing the potential of new compounds. In vitro assays are used to determine the activity of the compounds against specific biological targets, such as enzymes or receptors. For example, 2-amino-4-methylpyridine was shown to be a potent inhibitor of iNOS activity in vitro. nih.gov Subsequent in vivo studies in animal models are then conducted to assess the compound's efficacy and potential therapeutic applications. Studies on various 6-amino/methyl pyridine derivatives have investigated their anticonvulsant and antihistaminic activities in animal models. nih.gov

Modern research paradigms also heavily rely on computational methods, such as molecular docking, to predict the binding of novel compounds to their biological targets and to guide the design of more potent and selective molecules.

Rationale for Investigating the Academic Research Potential of this compound and its Structurally Analogous Compounds

The rationale for investigating the academic research potential of this compound is rooted in the established pharmacological importance of its constituent parts. The pyridine core is a well-established pharmacophore, and its combination with the azepane ring offers the potential for novel biological activities. The aminomethyl group serves as a versatile linker and is a common feature in many bioactive molecules, including agonists for serotonin (B10506) receptors. nih.gov

Given the diverse biological activities associated with pyridine and azepane derivatives, this compound and its analogues could be investigated for a range of potential therapeutic applications, including but not limited to:

Central Nervous System (CNS) Disorders: The known anticonvulsant and antiparkinsonian activities of pyridine derivatives suggest that this compound could be a candidate for neurological drug discovery. nih.govnih.gov

Enzyme Inhibition: The structural similarity to compounds like 2-amino-4-methylpyridine, a known iNOS inhibitor, indicates a potential for enzyme inhibitory activity. nih.govnih.gov

Receptor Modulation: The presence of the aminomethylpyridine scaffold suggests potential interactions with various receptors in the central nervous system. nih.gov

The synthesis of a library of compounds based on the this compound scaffold would be a logical first step. This would involve modifying the substitution pattern on both the pyridine and azepane rings to explore the structure-activity relationship. Subsequent pharmacological screening against a panel of relevant biological targets would then elucidate the most promising avenues for further research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3 B2503126 [2-(Azepan-1-yl)pyridin-4-yl]methanamine CAS No. 950444-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(azepan-1-yl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-10-11-5-6-14-12(9-11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSENOOCPSWRKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for 2 Azepan 1 Yl Pyridin 4 Yl Methanamine

Retrosynthetic Analysis of the [2-(Azepan-1-yl)pyridin-4-yl]methanamine Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection points are the C-N bond between the pyridine (B92270) ring and the azepane nitrogen, and the C-C bond of the methyleneamine group. This suggests a convergent synthesis approach where the substituted pyridine and the azepane ring are synthesized separately and then coupled.

Another viable retrosynthetic pathway involves the formation of the azepane ring on a pre-functionalized pyridine core. This approach would start with a 2-halopyridine-4-carbonitrile or a related derivative, which allows for the sequential introduction of the azepane and the methyleneamine functionalities.

Synthetic Approaches for the Pyridine Nucleus and Methyleneamine Moiety

The synthesis of the substituted pyridine nucleus is a cornerstone of this process. A variety of established methods can be employed to construct the pyridine ring with the necessary functional groups at the 2 and 4 positions.

Established Methods for Pyridylmethanamine Synthesis

The synthesis of pyridylmethanamines can be achieved through several routes. One common method involves the reduction of a corresponding pyridylnitrile. For instance, 4-cyanopyridine (B195900) derivatives can be catalytically hydrogenated to yield the 4-(aminomethyl)pyridine (B121137) moiety. wikipedia.org This approach is advantageous due to the commercial availability of many substituted cyanopyridines.

Another strategy involves the lithiation of pyridines at specific positions, followed by reaction with an appropriate electrophile. For example, 2- and 4-substituted pyridines can undergo side-chain lithiation, enabling the introduction of various functional groups. researchgate.net

Multicomponent reactions, such as aza-Wittig/Diels-Alder sequences, offer a convergent and efficient way to construct highly substituted pyridines from simpler starting materials. nih.gov These methods allow for the rapid assembly of the pyridine core with desired substitution patterns.

Method Description Advantages Disadvantages
Reduction of Cyanopyridines Catalytic hydrogenation or chemical reduction of a nitrile group at the 4-position of the pyridine ring.High yields, readily available starting materials.May require harsh reaction conditions.
Side-Chain Lithiation Deprotonation of a methyl or methylene (B1212753) group on the pyridine ring followed by electrophilic quench.Versatile for introducing various functionalities.Requires strong bases and low temperatures.
Multicomponent Reactions Convergent synthesis involving the reaction of three or more starting materials in a single pot.High efficiency and diversity.Can be sensitive to reaction conditions.

Introduction of the Methyleneamine Functionality

The methyleneamine group (-CH₂NH₂) can be introduced at the 4-position of the pyridine ring through several synthetic transformations. A primary method is the reduction of a 4-cyanopyridine precursor, as mentioned previously. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation.

Alternatively, the aminomethyl group can be installed via a Gabriel synthesis or by displacement of a leaving group on a 4-(halomethyl)pyridine with an amine equivalent, followed by deprotection. These methods provide flexibility in the choice of nitrogen source and protecting groups. nih.gov

Methodologies for Incorporating the Azepane Ring System

The introduction of the seven-membered azepane ring onto the pyridine scaffold can be accomplished through several strategic approaches, including ring-closing reactions and the use of pre-formed azepane building blocks.

Ring-Closing Reactions for Azepane Formation (e.g., N-alkylation strategies)

One approach to forming the azepane ring is through intramolecular cyclization. This can involve an N-alkylation strategy where a pyridine derivative bearing a suitable leaving group and a tethered amine undergoes ring closure. nih.govquimicaorganica.org For example, a 2-aminopyridine (B139424) could be functionalized with a side chain containing a terminal halide or sulfonate ester, which upon deprotonation of the amine, would cyclize to form the azepane ring fused to the pyridine. However, for the target molecule, a direct nucleophilic aromatic substitution on a 2-halopyridine by a primary amine followed by further elaboration and cyclization is a more likely route.

Recent advances have also demonstrated the synthesis of polysubstituted azepanes through the dearomative ring expansion of nitroarenes, a process mediated by blue light. researchgate.netrwth-aachen.de This innovative method could potentially be adapted for the synthesis of azepane-substituted pyridines.

Coupling Reactions with Azepane-Containing Building Blocks

A more convergent and often more efficient method involves the direct coupling of a pre-synthesized azepane ring with a functionalized pyridine nucleus. nih.gov This typically involves a nucleophilic aromatic substitution (SNAAr) reaction where azepane acts as the nucleophile and displaces a leaving group, such as a halogen, from the 2-position of the pyridine ring.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming the C-N bond between the pyridine ring and the azepane nitrogen. This method is known for its high functional group tolerance and broad substrate scope.

Reaction Type Description Key Reagents/Catalysts Reference
Nucleophilic Aromatic Substitution (SNAAr) Direct displacement of a leaving group (e.g., F, Cl) on the pyridine ring by azepane.Azepane, a suitable base (e.g., K₂CO₃, NaH).General Organic Chemistry Principle
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide (2-halopyridine) with an amine (azepane).Palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). nih.gov

The choice of synthetic strategy will depend on the availability of starting materials, desired scale, and the need for specific stereochemistry or further derivatization. The modularity offered by coupling pre-synthesized building blocks often provides the most flexible and efficient route to the target compound, this compound.

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality into drug candidates is a critical strategy for improving potency, selectivity, and pharmacokinetic profiles. For analogues of this compound, stereocenters can be introduced on the azepane ring or at the benzylic carbon of a modified methanamine linker.

Several stereoselective strategies can be envisioned for creating chiral azepane rings. One approach involves the ring expansion of an existing, enantiomerically pure piperidine (B6355638) derivative. rsc.org This method offers excellent control over both regioselectivity and stereoselectivity. rsc.org Another powerful technique is the asymmetric hydrogenation of a suitable prochiral precursor, such as a dihydroazepine, using chiral metal catalysts (e.g., Ruthenium or Iridium complexes with chiral phosphine ligands). rsc.org Furthermore, the synthesis can begin with chiral building blocks derived from natural sources, such as amino acids or sugars, to construct the azepane skeleton in a stereodefined manner. nih.gov An osmium-catalyzed tethered aminohydroxylation reaction has also been described as a novel and effective method for the stereoselective synthesis of highly functionalized azepane iminosugars, a strategy that could be adapted for this scaffold. nih.gov

For introducing chirality at the linker, enantiopure 2-substituted 3-acetoxy-4-pyridinemethanols, which possess benzylic stereogenic centers, can be synthesized from chiral precursors like D-glucal via an aza-Achmatowicz transformation. nih.gov Additionally, highly enantioselective catalytic transformations, such as the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents, can generate chiral pyridine derivatives that could serve as precursors to the target molecule. nih.gov

Diversification and Analogue Synthesis for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. This involves systematically modifying different parts of the molecule—the azepane ring, the pyridine scaffold, and the methanamine linker—to probe their influence on biological activity.

The azepane moiety offers significant scope for modification to explore its impact on binding affinity and physicochemical properties. Strategies include altering the ring size and introducing various substituents.

Ring Size Variation: The seven-membered azepane ring can be contracted to more common six-membered (piperidine) or five-membered (pyrrolidine) heterocycles. These variations can influence the conformational flexibility and vectoral projection of substituents. Ring expansion strategies, starting from piperidine precursors, can be employed to synthesize azepane derivatives stereoselectively. rsc.org Conversely, alternative syntheses can be designed using piperidine or pyrrolidine (B122466) in place of azepane during the initial coupling steps.

Introduction of Substituents: Placing substituents on the azepane ring can explore new binding interactions and modulate properties like lipophilicity. A recently developed method allows for the synthesis of complex polysubstituted azepanes from simple nitroarenes via a photochemical dearomative ring-expansion, which could be adapted to create substituted precursors. rwth-aachen.deresearchgate.net This approach transforms a six-membered benzenoid framework into a seven-membered ring system in two steps. rwth-aachen.de

The table below summarizes potential modifications to the azepane ring.

Modification Type Example of Modified Structure General Synthetic Strategy
Ring Contraction[2-(Piperidin-1-yl)pyridin-4-yl]methanamineNucleophilic aromatic substitution using piperidine instead of azepane.
Ring Expansion[2-(Azocan-1-yl)pyridin-4-yl]methanamineSynthesis of azocane (B75157) (eight-membered ring) followed by coupling to the pyridine scaffold.
Alkyl Substitution[2-(3-Methylazepan-1-yl)pyridin-4-yl]methanamineSynthesis starting from a substituted azepane precursor or via ring expansion of a substituted piperidine. rsc.org
Hydroxyl Substitution[2-(4-Hydroxyazepan-1-yl)pyridin-4-yl]methanamineUtilization of functionalized azepane starting materials or stereoselective synthesis via methods like tethered aminohydroxylation. nih.gov

The pyridine ring is a versatile scaffold that can be functionalized at multiple positions to modulate electronic properties and create new interaction points with biological targets. The 2-aminopyridine motif is a well-established pharmacophore, and numerous methods exist for its derivatization. rsc.orgresearchgate.net

Key functionalization strategies include:

Electrophilic Aromatic Substitution: Reactions such as halogenation (e.g., bromination or chlorination) can introduce handles for further modification at the 3- or 5-positions of the pyridine ring.

Metal-Catalyzed Cross-Coupling: Halogenated pyridine intermediates can undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce a wide variety of aryl, heteroaryl, or alkynyl groups. nih.gov

Direct C-H Functionalization: Modern catalytic methods allow for the direct activation and functionalization of C-H bonds on the pyridine ring, providing an efficient route to introduce substituents without pre-functionalization.

The table below outlines strategies for diversifying the pyridine core.

Modification Type Target Position General Synthetic Strategy
HalogenationC3 or C5Electrophilic halogenation using reagents like N-Bromosuccinimide (NBS).
Arylation/AlkylationC3 or C5Suzuki or Stille cross-coupling of a halogenated pyridine intermediate.
CyanationC3 or C5Nucleophilic substitution of a halide or palladium-catalyzed cyanation. ijpsr.com
NitrationC3 or C5Treatment with nitric acid and sulfuric acid, followed by reduction to an amino group if desired.

Potential modifications include:

N-Functionalization: The primary amine can be readily converted into secondary or tertiary amines via reductive amination or N-alkylation. Acylation with carboxylic acids or sulfonyl chlorides can yield amides and sulfonamides, respectively, which alters hydrogen bonding capacity.

Chain Homologation: The methylene spacer can be extended to an ethyl (-CH₂CH₂-NH₂) or propyl (-CH₂CH₂CH₂-NH₂) chain to alter the distance and flexibility between the pyridine ring and the terminal amine.

Replacement of the Amine: The amine functionality could be replaced with other groups such as an alcohol (-CH₂-OH) or a thiol (-CH₂-SH) to probe the importance of the basic nitrogen atom.

The table below details possible variations of the methanamine linker.

Modification Type Example of Modified Linker General Synthetic Strategy
N-Alkylation-CH₂-NHCH₃Reductive amination of the corresponding pyridine-4-carbaldehyde with methylamine.
N-Acylation-CH₂-NHC(O)CH₃Acylation of the primary amine with acetyl chloride or acetic anhydride.
Chain Extension-CH₂CH₂-NH₂Synthesis starting from 4-(2-aminoethyl)pyridine (B79904) or reduction of a corresponding nitrile or amide.
Amine Replacement-CH₂-OHReduction of the corresponding pyridine-4-carboxylic acid or its ester.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Azepan 1 Yl Pyridin 4 Yl Methanamine Analogues

Principles of SAR/SPR Design in Heterocyclic Compound Research

Heterocyclic compounds, such as those based on the pyridine (B92270) scaffold, are fundamental in drug discovery due to their ability to interact with a wide range of biological targets. rsc.orgnih.gov The design principles for investigating the SAR and SPR of these molecules involve several key strategies:

Isosteric and Bioisosteric Replacements: Modifying a lead compound by replacing certain functional groups with others that have similar physical or chemical properties to enhance a desired biological activity or property.

Homologation: Systematically increasing the length of an alkyl chain to probe the size of a binding pocket.

Ring Variation: Altering the size or type of heterocyclic rings (e.g., replacing the azepane ring with piperidine (B6355638) or pyrrolidine) to assess the impact on binding and conformation. nih.gov

Positional Isomerism: Moving substituents around the core scaffold to determine the optimal arrangement for target interaction.

Functional Group Modification: Introducing, removing, or modifying functional groups (e.g., hydrogen bond donors/acceptors, lipophilic groups) to fine-tune interactions with the biological target and improve properties like solubility or metabolic stability. mdpi.com

These principles guide the rational design of new analogues for synthesis and biological testing, allowing researchers to build a comprehensive picture of the structural requirements for a desired pharmacological effect. researchgate.net

Systematic Chemical Modification and Biological Evaluation for Potency and Selectivity

The core of SAR studies involves the systematic synthesis of a series of related compounds and the subsequent evaluation of their biological activity. mdpi.com For analogues of [2-(Azepan-1-yl)pyridin-4-yl]methanamine, this process would involve modifying three key regions of the molecule: the azepane ring, the pyridine core, and the methanamine side chain.

For example, a study on 2-amino-4-(1-piperidine) pyridine derivatives designed as ALK and ROS1 kinase inhibitors highlighted the importance of systematic modifications. nih.gov Researchers synthesized a series of compounds by introducing various substituents on the aminopyridine core and evaluated their inhibitory activity against cancer cell lines. This systematic approach allowed them to identify compounds with potent anti-proliferative activity. nih.gov

The biological evaluation process typically involves a cascade of assays:

Primary Screening: High-throughput screening to identify initial "hit" compounds with activity against the target.

Secondary Assays: More detailed in vitro assays to confirm activity, determine potency (e.g., IC50 or EC50 values), and assess selectivity against related targets.

Cell-Based Assays: Evaluation of compound efficacy in a more biologically relevant context, such as cancer cell lines. nih.gov

In Vivo Studies: Testing in animal models to evaluate efficacy, pharmacokinetics, and toxicology.

The data gathered from these evaluations are then used to refine the SAR model and guide the design of the next generation of compounds. researchgate.net

Table 1: Illustrative SAR Data for Hypothetical Aminopyridine Analogues

This table illustrates how systematic modifications to a core scaffold can influence biological activity. The data is hypothetical and for demonstrative purposes.

Compound IDR1 (at Pyridine-2)R2 (at Pyridine-4)Target A IC50 (nM)Target B IC50 (nM)Selectivity (B/A)
1 Azepan-1-yl-CH2NH25050010
2 Piperidin-1-yl-CH2NH275150020
3 Pyrrolidin-1-yl-CH2NH2120200016.7
4 Azepan-1-yl-H>10000>10000-
5 Azepan-1-yl-CH2OH800950011.9
6 Morpholin-4-yl-CH2NH22508003.2

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR represents a refinement of SAR, where mathematical models are built to correlate the chemical structures of compounds with their biological activities. wikipedia.org These models use molecular descriptors—numerical values that characterize properties like lipophilicity (logP), electronic effects, and steric parameters—to predict the activity of novel compounds before they are synthesized. researchgate.net This computational approach significantly accelerates the drug discovery process. nih.govtandfonline.com

When the 3D structure of the biological target is unknown, ligand-based methods are employed. A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that is necessary for optimal molecular interactions with a specific target receptor. dovepress.com

This model is generated by aligning a set of active molecules and identifying their common chemical features. Once developed, the pharmacophore model can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that possess the required features and are therefore likely to be active. grafiati.com

In silico tools are invaluable for predicting how a compound will behave. cmjpublishers.com Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, helping to elucidate the key interactions that stabilize the complex. biointerfaceresearch.com This information can explain observed SAR trends and guide the design of new analogues with improved binding affinity. nih.gov

Furthermore, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. biotechnologia-journal.org Predicting factors like oral bioavailability, blood-brain barrier penetration, and potential toxicity early in the design phase helps to prioritize which compounds to synthesize, saving significant time and resources. nih.gov

Comparative Analysis with Closely Related Scaffolds

To fully understand the SAR of the this compound scaffold, it is essential to compare its properties and activities with those of closely related structures.

The size of the saturated heterocyclic ring at the 2-position of the pyridine core can significantly impact biological activity. Replacing the seven-membered azepane ring with a six-membered piperidine or a five-membered pyrrolidine (B122466) ring alters the molecule's conformation, steric bulk, and basicity.

Piperidine Analogues: The piperidine ring is a common motif in medicinal chemistry. nih.gov Studies on 2-amino-4-(1-piperidine) pyridine derivatives have demonstrated their potential as kinase inhibitors. nih.gov The piperidine ring often provides a stable anchor into hydrophobic pockets of enzymes.

Pyrrolidine Analogues: Pyrrolidine rings, being smaller, offer a different conformational profile and may be preferred for targets with smaller binding sites. nih.gov

A comparative analysis would involve synthesizing and testing the azepane, piperidine, and pyrrolidine analogues in parallel. The resulting data would clarify the optimal ring size for potency and selectivity against a given biological target. For instance, the larger, more flexible azepane ring might allow for interactions not possible with the more rigid piperidine or smaller pyrrolidine rings, or it could introduce unfavorable steric clashes.

Isomeric and Positional Analogues (e.g., C-(6-azepan-1-yl-pyridin-3-yl)-methylamine (SM113))

A thorough review of available scientific literature did not yield specific structure-activity relationship (SAR) or structure-property relationship (SPR) studies directly comparing this compound with its positional isomer, C-(6-azepan-1-yl-pyridin-3-yl)-methylamine (SM113). While some chemical databases and suppliers list these compounds, dedicated research articles detailing their comparative biological activities and physicochemical properties could not be located.

The compound C-(6-azepan-1-yl-pyridin-3-yl)-methylamine, also referred to as SM113, has been mentioned in scientific literature as a control analogue in research, suggesting that studies involving this compound have been conducted. However, the specific data from these studies, particularly data that would allow for a direct SAR or SPR comparison with its 2,4-substituted isomer, are not detailed in the accessible literature.

In the broader context of medicinal chemistry, the positional arrangement of substituents on a pyridine ring is a critical determinant of a molecule's biological activity and properties. The location of the azepane and methanamine groups on the pyridine core in these two isomers would significantly influence their electronic distribution, steric profile, and potential interactions with biological targets.

C-(6-azepan-1-yl-pyridin-3-yl)-methylamine (SM113) : Here, the azepanyl group is at the 6-position, also adjacent to the pyridine nitrogen but on the opposite side relative to the 3-substituted aminomethyl group. The change in the position of the aminomethyl group from the 4- to the 3-position alters the vector and distance relationships between the key functional groups.

Without specific experimental data, any discussion of the SAR and SPR of these isomers remains speculative. A comparative study would be necessary to elucidate how these structural differences impact their respective biological activities, receptor binding affinities, metabolic stability, and other key pharmacological parameters. Such research would typically involve synthesizing both isomers and evaluating them in parallel in relevant biological assays. The resulting data would be essential for constructing a meaningful SAR and SPR profile.

Molecular Level Investigations of Biological Activity and Mechanistic Pathways

Identification of Potential Biological Targets and Pathways

Research, predominantly documented in patent literature, has identified [2-(Azepan-1-yl)pyridin-4-yl]methanamine as a potential inhibitor of several key enzymes and kinases.

Bruton's Tyrosine Kinase (BTK) Inhibition: This compound has been cited as a potential inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune diseases. The aminopyridine core of the molecule is a common feature in many kinase inhibitors, providing a scaffold for interaction with the ATP-binding site of the enzyme.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: this compound has also been identified as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP1. PARP inhibitors are an established class of cancer therapeutics that exploit deficiencies in DNA damage repair pathways in tumor cells, a concept known as synthetic lethality.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: There is currently no specific public data available detailing the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2).

The table below summarizes the documented inhibitory activities.

Target Enzyme/KinaseTherapeutic Area
Bruton's Tyrosine Kinase (BTK)Oncology, Autoimmune Diseases
Poly(ADP-ribose) Polymerase 1 (PARP1)Oncology

The modulatory potential of this compound extends to nuclear receptors.

ROR-gamma Modulation: The compound has been listed among a class of molecules that may act as modulators of the Retinoid-related Orphan Receptor gamma (RORγ or ROR-gamma). ROR-gamma is a nuclear receptor that plays a critical role in the regulation of immune responses, particularly in the differentiation of Th17 cells, making it a target for autoimmune and inflammatory diseases.

There is no specific, publicly available research detailing the binding or modulation activity of this compound on G-protein coupled receptors (GPCRs) or Muscarinic Receptors at this time.

Currently, there is no available scientific literature or patent data that specifically describes the interaction of this compound with the Kv10.1 potassium ion channel or other ion channels.

While direct studies on this compound are lacking, some related aminopyridine compounds have been investigated for their ability to interact with nucleic acids and modulate RNA splicing. These activities are highly structure-dependent, and it remains to be experimentally determined if this compound possesses similar capabilities.

Detailed studies elucidating the specific protein-ligand interaction dynamics, such as X-ray crystallography or computational modeling of the binding of this compound to its potential targets like BTK, PARP1, or ROR-gamma, are not available in the public domain. Such studies would be crucial to understand the precise binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the structural basis for its inhibitory or modulatory activity.

Cellular and Biochemical Assays for Mechanistic Elucidation

While the compound is mentioned in patents, specific data from cellular and biochemical assays to elucidate its mechanism of action are not publicly detailed. Such assays would be necessary to confirm the on-target activity and downstream functional effects of inhibiting targets like BTK or PARP in a cellular context. For instance, in BTK-dependent cell lines, a potent inhibitor would be expected to reduce phosphorylation of downstream substrates. Similarly, for a PARP inhibitor, assays would typically measure the reduction of poly(ADP-ribosyl)ation in response to DNA damage.

In Vitro Assessment of Antiviral Activity (e.g., HIV-1 accessory protein targeting)

While a broad range of pyridine-containing heterocyclic compounds have been investigated for their antiviral properties against various viruses including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV), specific in vitro antiviral activity data for this compound, particularly concerning the targeting of HIV-1 accessory proteins, is not available in the current scientific literature. benthamscience.comnih.gov The pyridine (B92270) scaffold is a common feature in many antiviral agents, and its derivatives have been shown to inhibit viral replication through various mechanisms. benthamscience.com For instance, certain pyridine derivatives have been found to act as non-nucleoside reverse transcriptase inhibitors of HIV-1. researchgate.net However, without direct experimental evidence, the potential for this compound to exhibit similar activity remains speculative.

Impact on Cellular Processes: Proliferation, Differentiation, and Apoptosis Induction

The influence of substituted pyridine derivatives on cellular processes such as proliferation, differentiation, and apoptosis is an active area of research, particularly in the context of oncology. Numerous studies have demonstrated the potent anti-proliferative and apoptosis-inducing effects of novel pyridine compounds in various cancer cell lines. nih.govnih.govmdpi.comnih.gov For example, certain 3-cyano-2-substituted pyridines have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.net Similarly, other pyridine derivatives have demonstrated the ability to induce apoptosis in liver cancer cells and inhibit the proliferation of various cancer cell lines, including those of the colon, lung, and breast. nih.govnih.gov

Despite these promising findings for the broader class of pyridine derivatives, there is a notable absence of published research specifically detailing the impact of this compound on cellular proliferation, differentiation, or the induction of apoptosis. Therefore, while the structural motifs present in the molecule suggest potential bioactivity in these areas, empirical data is required to substantiate any such claims.

Table 1: Examples of Biological Activities of Substituted Pyridine Derivatives

Compound ClassBiological ActivityCell Line(s)Reference
3-Cyano-2-substituted pyridinesApoptosis inductionMCF-7 (Breast Cancer) nih.govresearchgate.net
Substituted pyridine derivativesApoptosis inductionHepG2 (Liver Cancer) nih.gov
Dihydropyridine and Pyridine analogsROS and DNA damage-induced apoptosisHeLa (Cervical Cancer) mdpi.com
Adamantyl pyridin-4-onesAntiproliferative activityHCT 116 (Colon), H460 (Lung), MCF-7 (Breast) nih.gov

This table is for illustrative purposes to show the activities of related pyridine compounds and does not represent data for this compound.

Investigation of Downstream Signaling Pathways

The molecular mechanisms underpinning the biological activities of pyridine derivatives often involve the modulation of specific downstream signaling pathways. For instance, the anti-cancer effects of some pyridine compounds have been linked to the inhibition of key protein kinases, such as PIM-1, which in turn affects pathways controlling cell survival and apoptosis. acs.org The induction of apoptosis by certain pyridine derivatives has been shown to involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov

However, for this compound, there is currently no available research that investigates its effects on any downstream signaling pathways. Elucidating these pathways would be a critical step in understanding its mechanism of action and potential therapeutic applications.

High-Throughput Screening (HTS) in Early-Stage Biological Evaluation

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov The physicochemical properties of a compound, such as its solubility, stability, and molecular weight, are crucial for its suitability in HTS campaigns. While specific data on the application of this compound in HTS programs is not publicly available, compounds with similar pyridine scaffolds are frequently included in screening libraries due to their synthetic tractability and diverse biological activities. The identification of novel pyridine derivatives as hits in HTS campaigns has led to the development of potent and selective inhibitors for various therapeutic targets.

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of [2-(Azepan-1-yl)pyridin-4-yl]methanamine, molecular docking can be employed to predict its binding affinity and interaction patterns with various biological targets, such as enzymes and receptors.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous 2-aminopyridine (B139424) derivatives highlights the potential of this approach. For instance, docking studies on aminopyridine derivatives have been used to investigate their potential as anticancer agents by analyzing their binding modes within the active site of proteins like beta-catenin. nih.gov Similarly, the binding modes of pyridine-2-methylamine derivatives have been explored as inhibitors of MmpL3, a crucial protein in Mycobacterium tuberculosis. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the compound's biological activity. For this compound, the pyridine (B92270) nitrogen, the aminomethyl group, and the azepane ring are all potential sites for interaction with a protein's active site.

A hypothetical docking study of this compound could yield data similar to the following table, which illustrates the types of interactions and binding energies that might be observed with a target protein.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Kinase X-8.5ASP145, LYS33Pyridine N with LYS33Azepane ring with LEU83
Receptor Y-7.9GLN120, TYR98Aminomethyl NH2 with GLN120Pyridine ring with TYR98

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods can provide valuable insights into the properties of this compound. For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in understanding the molecule's charge transfer properties and its propensity to engage in chemical reactions. gkyj-aes-20963246.comresearchgate.net

Studies on other pyridine derivatives have demonstrated the utility of quantum chemical calculations. researchgate.netgkyj-aes-20963246.com For instance, such calculations have been used to analyze the vibrational spectra and predict the reactivity of pyridine-2,6-dicarbonyl dichloride. researchgate.net For this compound, these calculations could be used to determine parameters such as electrostatic potential, dipole moment, and atomic charges, which are crucial for understanding its interactions with biological macromolecules.

Below is a table of hypothetical quantum chemical parameters for this compound, illustrating the type of data that could be generated.

ParameterPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and stability
Dipole Moment3.1 DInfluences solubility and binding interactions

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its target protein over time. nih.gov For this compound, MD simulations can be used to explore its conformational flexibility and to observe the stability of its binding mode within a protein's active site.

MD simulations have been successfully applied to study the interaction of pyridine-based ligands with their targets. nih.govrsc.org These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in understanding the role of solvent molecules in the binding process. researchgate.net For this compound, an MD simulation could track the movement of the flexible azepane ring and the aminomethyl group to identify the most stable binding conformations.

A typical output from an MD simulation analysis for a ligand-protein complex might include the following:

Simulation ParameterResultInterpretation
RMSD of Ligand1.5 ÅThe ligand remains stably bound in the active site.
RMSF of Protein ResiduesFluctuations in loop regionsHighlights flexible regions of the protein that may be important for binding.
Number of Hydrogen Bonds2-3 (stable over time)Indicates a persistent and strong interaction with the target.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for this compound would consist of features like hydrogen bond donors and acceptors, and hydrophobic regions. This model can then be used to search large chemical databases for other molecules with similar features, a process known as virtual screening. nih.govresearchgate.net

Research on 2-aminopyridine derivatives has utilized pharmacophore modeling to design new inhibitors of nitric oxide synthases. nih.gov The key pharmacophoric features identified in these studies often include aromatic rings, hydrogen bond donors, and acceptors. nih.gov For this compound, a pharmacophore model could be built based on its structure and known biological activities of similar compounds. This model could then guide the discovery of novel and potentially more potent analogues.

A hypothetical pharmacophore model for this compound might include:

Pharmacophoric FeatureLocation on the Molecule
Hydrogen Bond AcceptorPyridine Nitrogen
Hydrogen Bond DonorAminomethyl Group (NH2)
Hydrophobic/Aromatic CenterPyridine Ring
Hydrophobic GroupAzepane Ring

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a crucial step in early-stage drug discovery that helps to assess the pharmacokinetic properties of a compound without the need for extensive experimental work. nih.govnih.gov Various computational models can predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity.

A sample of predicted ADME properties for this compound is presented in the table below.

ADME PropertyPredicted ValueImplication
Human Intestinal AbsorptionHighGood potential for oral administration.
Blood-Brain Barrier PermeationModerateMay have potential for CNS applications.
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.
Lipinski's Rule of Five0 violationsGood "drug-like" properties.

Advanced Analytical Methodologies for Compound Characterization and Interaction Studies

High-Resolution Spectroscopic Techniques (e.g., Advanced Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry)

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of [2-(Azepan-1-yl)pyridin-4-yl]methanamine.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. nih.govresearchgate.net Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). nih.govthermofisher.com This level of precision allows for the confident assignment of a unique molecular formula. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information that complements the data obtained from NMR spectroscopy. nih.gov

A hypothetical summary of the kind of data that would be obtained from these techniques is presented in the interactive table below.

TechniqueExpected Information
¹H NMRChemical shifts and coupling constants for pyridine (B92270), azepane, and methanamine protons.
¹³C NMRChemical shifts for each unique carbon atom in the molecule.
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms, confirming the molecular structure.
HRMSHighly accurate mass measurement to determine the elemental composition.
MS/MSFragmentation pattern to further confirm the structure.

X-ray Crystallography for Ligand-Protein Complex Structure Determination

To understand how this compound interacts with its biological targets, X-ray crystallography is a powerful technique. nih.govnih.gov This method can provide a three-dimensional, atomic-level view of the compound bound to a protein. frontiersin.org The process would involve co-crystallizing the compound with its target protein or soaking the compound into pre-existing protein crystals. nih.gov

The resulting electron density map would reveal the precise binding mode of this compound within the protein's active site. nih.gov This structural information is invaluable for understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the compound's biological activity. frontiersin.org Such insights are crucial for structure-based drug design, enabling the rational optimization of the compound to improve its potency and selectivity. frontiersin.org

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation

Ensuring the purity of a compound is a critical step in its characterization. Chromatographic and electrophoretic techniques are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of pharmaceutical compounds. cmes.orghelixchrom.comhelixchrom.com For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, with additives to control the pH. researchgate.net The purity of the compound would be determined by integrating the peak area of the main component and any impurities detected by a UV detector.

In addition to purity assessment, HPLC can also be used for the preparative isolation of the compound from a reaction mixture. sielc.com Other chromatographic techniques, such as flash chromatography, may also be employed during the purification process. nih.gov

The following table outlines the application of these techniques.

TechniqueApplication
Analytical HPLCTo determine the purity of this compound.
Preparative HPLCFor the high-purity isolation of the compound.
Flash ChromatographyUsed for the initial purification of the synthesized compound.

Isotopic Labeling for Metabolic and Mechanistic Pathway Tracing

Isotopic labeling is a powerful tool for studying the metabolic fate and mechanism of action of a drug candidate. nih.govresearchgate.net This involves replacing one or more atoms in this compound with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chemrxiv.orgresearchgate.netchemrxiv.org

The isotopically labeled compound can then be used in in vitro or in vivo studies to trace its metabolic pathways. nih.gov By using mass spectrometry to detect the labeled compound and its metabolites, it is possible to identify the sites of metabolic modification, such as oxidation, hydroxylation, or conjugation. researchgate.net This information is vital for understanding the compound's pharmacokinetic properties and for identifying any potentially reactive metabolites.

Biophysical Methods for Binding Affinity and Kinetic Studies

A variety of biophysical methods are available to quantify the binding affinity and kinetics of the interaction between this compound and its target protein. nih.govgoogle.com These techniques provide valuable data on the strength and dynamics of the binding event. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand to a protein. numberanalytics.com This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

Surface Plasmon Resonance (SPR) is another widely used technique for studying binding kinetics. numberanalytics.com In an SPR experiment, the target protein is immobilized on a sensor surface, and the binding of the compound is monitored in real-time. This provides data on the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated. numberanalytics.com

The table below summarizes these biophysical methods.

TechniqueParameters Determined
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR)Association rate (kon), dissociation rate (koff), and binding affinity (Kd).

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for the Azepane-Pyridyl Scaffold

The pyridine (B92270) ring is a ubiquitous feature in a vast number of biologically active compounds and approved drugs, highlighting its versatility in interacting with a wide range of biological targets. researchgate.netnih.gov The unique combination of an azepane ring fused to a pyridine core in [2-(Azepan-1-yl)pyridin-4-yl]methanamine suggests a broad potential for this scaffold to bind to various protein classes, warranting a comprehensive exploration of novel biological targets.

Future research should systematically screen this compound and its derivatives against diverse panels of biological targets to identify novel therapeutic opportunities. High-throughput screening (HTS) campaigns against libraries of receptors, enzymes, and ion channels could unveil unexpected activities. Given the prevalence of the pyridine moiety in kinase inhibitors, a focused investigation into the kinome is a logical starting point. mdpi.comeurekaselect.com The azepane-pyridyl scaffold could be tailored to target specific kinases implicated in cancer, inflammation, or neurological disorders, such as Cyclin-Dependent Kinases (CDKs), Rho-associated protein kinases (ROCKs), or Protein Kinase B (PKB). nih.govacs.orgnih.gov

Beyond kinases, other promising target classes for the azepane-pyridyl scaffold include:

G-protein coupled receptors (GPCRs): The structural motifs of this compound may allow for potent and selective interactions with GPCRs, such as serotonin (B10506) (5-HT) or dopamine (B1211576) receptors, which are critical targets in neuroscience. nih.gov

Epigenetic targets: Histone deacetylases (HDACs) are an emerging class of targets for cancer and other diseases, and the 2-aminopyridine (B139424) substructure has been successfully incorporated into dual CDK/HDAC inhibitors. acs.org

Enzymes involved in signaling pathways: Neuronal nitric oxide synthase (nNOS) is a potential target for various neurological disorders, and 2-aminopyridine derivatives have shown promise as potent and selective inhibitors. nih.gov

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

Once a promising biological target is identified, the principles of rational drug design can be employed to develop next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process involves a synergistic interplay between computational modeling, chemical synthesis, and biological evaluation.

Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the azepane-pyridyl scaffold influence biological activity. Systematic alterations to various parts of the molecule, including:

Substitution on the pyridine ring: Introducing different functional groups at various positions on the pyridine ring can modulate binding affinity and selectivity.

Modification of the azepane ring: Altering the size and conformation of the azepane ring can impact how the molecule fits into the binding pocket of the target protein.

The methanamine linker: The length and flexibility of the linker connecting the pyridine ring to the amine can be optimized to achieve optimal interactions with the target.

Computational techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of the azepane-pyridyl scaffold with its target. This information can guide the design of new analogues with enhanced interactions, leading to increased potency. Furthermore, computational approaches can be used to predict the selectivity of new compounds against a panel of off-target proteins, helping to minimize potential side effects. nih.gov

A key aspect of rational design will be to improve the "drug-like" properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, designing analogues with improved metabolic stability can lead to a longer duration of action in the body. nih.gov For compounds targeting the central nervous system (CNS), it will be important to optimize properties that facilitate crossing the blood-brain barrier. nih.gov

Development of Chemical Probes for Biological Target Elucidation

High-quality chemical probes are indispensable tools in chemical biology for dissecting complex biological processes and validating novel drug targets. nih.govrsc.org A potent, selective, and well-characterized chemical probe based on the this compound scaffold could be instrumental in elucidating the biological function of its target protein.

The development of such a probe would involve modifying the parent compound to incorporate a "handle" for downstream applications, such as a fluorescent tag for imaging or a biotin (B1667282) tag for affinity purification. nih.gov These probes can be used in a variety of experiments, including:

Target identification: In cases where the biological target of a phenotypically active compound is unknown, a chemical probe can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry. nih.govmdpi.com

Target engagement studies: Fluorescently labeled probes can be used to visualize the interaction of the compound with its target in living cells, providing valuable information about target engagement and cellular localization.

Mechanism of action studies: Chemical probes can be used to investigate the downstream effects of target modulation, helping to unravel the compound's mechanism of action. nih.gov

The development of both covalent and reversible chemical probes, as well as targeted protein degraders, has expanded the toolkit for studying protein function. bohrium.com Designing such probes based on the azepane-pyridyl scaffold would significantly contribute to our understanding of its biological targets and their roles in health and disease.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating timelines and improving the efficiency of identifying and optimizing new drug candidates. astrazeneca.commednexus.orgjsr.orgijirt.org For the azepane-pyridyl scaffold, AI and ML can be applied across the entire discovery pipeline.

Key applications of AI and ML include:

Target identification and validation: AI algorithms can analyze vast datasets of genomic, proteomic, and clinical data to identify and prioritize novel biological targets for the azepane-pyridyl scaffold. nih.gov

Virtual screening: ML models can be trained to predict the biological activity of virtual compounds, enabling the rapid screening of large chemical libraries to identify promising hits with the azepane-pyridyl core.

De novo drug design: Generative AI models can design novel molecules with desired properties, such as high potency and selectivity for a specific target, while also optimizing for favorable ADMET characteristics. nih.gov

ADMET prediction: ML models can predict the pharmacokinetic and toxicological properties of new analogues, helping to prioritize compounds with a higher probability of success in later stages of development.

By leveraging the power of AI and ML, researchers can more effectively navigate the vast chemical space and make more informed decisions throughout the drug discovery process, ultimately increasing the chances of developing a successful therapeutic agent based on the this compound scaffold.

Addressing Synthetic and Biological Challenges in Azepane-Pyridyl Chemistry

The successful translation of this compound and its analogues from promising leads to clinical candidates will require overcoming a number of synthetic and biological challenges.

Synthetic Challenges:

The functionalization of pyridine rings, particularly at positions other than C2, can be challenging due to the electron-deficient nature of the ring. researchgate.netnih.gov Developing efficient and regioselective synthetic routes to a diverse range of azepane-pyridyl analogues will be a key challenge. manchester.ac.ukresearchgate.net This may involve the development of novel catalytic methods or the use of advanced synthetic strategies to achieve the desired chemical diversity. rsc.org The synthesis of complex, fused heterocyclic systems such as indoloazepinones also presents significant synthetic hurdles that require innovative solutions. acs.org

Biological Challenges:

Ensuring that the designed compounds have favorable biological properties is another critical aspect. This includes:

Metabolic stability: The pyridine ring can be susceptible to metabolic degradation, which can limit the in vivo efficacy of a compound. Strategies to improve metabolic stability, such as the introduction of blocking groups, will need to be explored. nih.gov

Off-target effects: Achieving high selectivity for the desired target is crucial to minimize the risk of adverse effects. Comprehensive off-target profiling will be necessary to identify and mitigate any potential liabilities.

Bioavailability: For orally administered drugs, achieving good bioavailability is essential. This requires a balance of solubility and permeability, which can be challenging to optimize.

CNS penetration: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is a major hurdle that needs to be addressed through careful molecular design. nih.gov

By proactively addressing these synthetic and biological challenges, researchers can increase the likelihood of successfully developing a safe and effective drug based on the this compound scaffold.

Q & A

Basic: What are the key structural features of [2-(Azepan-1-yl)pyridin-4-yl]methanamine, and how do they influence its chemical reactivity?

Answer:
The compound contains a pyridine ring substituted with an azepane (7-membered saturated nitrogen heterocycle) at the 2-position and a methanamine group at the 4-position. The azepane ring introduces steric hindrance and conformational flexibility, which can modulate binding interactions with biological targets. The methanamine group provides a primary amine site for derivatization (e.g., via Schiff base formation or amide coupling) . Polar solvents like ethanol or methanol are often preferred for reactions involving the amine group due to its nucleophilic character .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthetic optimization requires careful control of:

  • Reaction conditions : Temperature (e.g., 60–80°C for cyclization steps) and pH (neutral to mildly basic for amine stability) .
  • Catalysts : Palladium or copper catalysts for cross-coupling reactions involving the pyridine ring .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating the amine derivative .
    Yield improvements (e.g., from 68% to >90%) can be achieved by using excess azepane in nucleophilic substitution reactions .

Advanced: How should researchers address contradictory data in reported biological activity of this compound derivatives?

Answer:
Contradictions may arise from:

  • Variability in assay conditions (e.g., pH, cell lines, or enzyme isoforms). Validate using standardized protocols (e.g., IC50 measurements in triplicate) .
  • Impurity profiles : Use LC-MS or NMR to confirm compound purity (>95%) and rule out side products .
  • Structural analogs : Compare activity with closely related compounds (e.g., [2-(4-Methylpiperidin-1-yl)pyridin-4-yl]methanamine) to isolate substituent effects .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : 1H^1H NMR confirms the presence of the azepane (δ 1.5–2.0 ppm, multiplet) and methanamine (δ 3.2–3.5 ppm, singlet) groups. 13C^{13}C NMR identifies pyridine carbons (δ 120–150 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for C12H19N3\text{C}_{12}\text{H}_{19}\text{N}_3: 205.158 g/mol) and fragmentation patterns .
  • IR spectroscopy : N-H stretching (3300–3500 cm1^{-1}) confirms the primary amine .

Advanced: What strategies are recommended for studying the reaction mechanism of this compound in nucleophilic substitution reactions?

Answer:

  • Kinetic studies : Monitor reaction progress via HPLC or GC to determine rate constants under varying temperatures/pH .
  • Isotopic labeling : Use 15N^{15}\text{N}-labeled azepane to track substituent incorporation .
  • Computational modeling : Density functional theory (DFT) calculations predict transition states and regioselectivity .

Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Replace azepane with smaller (piperidine) or larger (cycloheptane) rings to assess steric effects .
  • Functional group addition : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyridine ring to modulate electronic properties .
  • Biological testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of amine vapors .
  • Waste disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .

Advanced: What methodologies are effective for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Answer:

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KdK_d) .
  • Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .
  • Mutagenesis : Engineer target proteins with point mutations to identify critical binding residues .

Advanced: How can computational modeling aid in predicting the pharmacokinetic properties of this compound?

Answer:

  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and cytochrome P450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., GPCRs) .
  • MD simulations : GROMACS or AMBER simulate dynamic interactions over nanosecond timescales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.